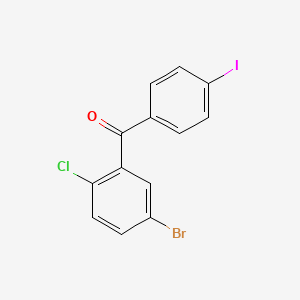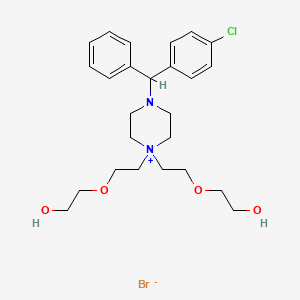
Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group, two methyl groups, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate under basic conditions to form the intermediate product. This intermediate is then cyclized to form the piperidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of receptor agonists and antagonists.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but different substitution pattern.
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate: Contains fluorine atoms instead of methyl groups.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Similar core structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-4-21-16(20)14-11-18(12-17(2,3)15(14)19)10-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3 |
InChI Key |
LDMQAVIBTBSPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC(C1=O)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


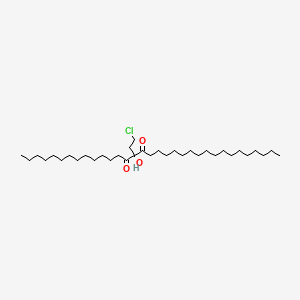
![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
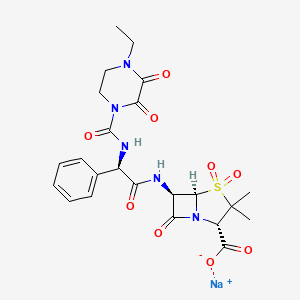

![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)

![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)


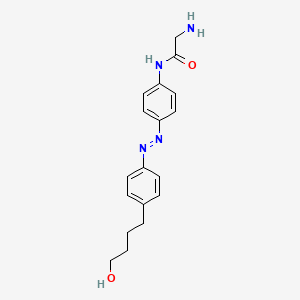
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

